![molecular formula C16H25NO3 B1592022 Mebeverine Acid CAS No. 475203-77-1](/img/structure/B1592022.png)
Mebeverine Acid
描述
美贝维林酸是美贝维林的衍生物,美贝维林主要用于缓解肠易激综合征 (IBS) 和其他胃肠道疾病的症状。 美贝维林通过放松肠道内外肌肉起作用,缓解胃痛、痉挛、持续性腹泻和腹胀 .
准备方法
合成路线和反应条件: 美贝维林酸可以通过各种化学反应合成。一种常见的方法是将 3,4-二甲氧基苯甲酸与 4-(乙基-[1-(4-甲氧基苯基)丙烷-2-基]氨基)丁醇酯化。 该反应通常需要酸性催化剂,并在回流条件下进行 .
工业生产方法: 在工业环境中,美贝维林酸的生产涉及大规模酯化过程。反应条件经过优化,以确保高产率和纯度。 在工业生产中,通常使用连续流反应器和先进的纯化技术,如结晶和色谱法 .
反应类型:
氧化: 美贝维林酸可以发生氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将美贝维林酸转化为其相应的醇或胺。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 经常使用锂铝氢化物和硼氢化钠等还原剂。
主要形成的产物:
氧化: 羧酸和酮等氧化衍生物。
还原: 醇和胺。
取代: 各种取代的美贝维林酸衍生物.
科学研究应用
Irritable Bowel Syndrome (IBS)
Mebeverine is primarily indicated for treating IBS, where it demonstrates notable efficacy in reducing abdominal pain and discomfort. A systematic review highlighted that mebeverine is well tolerated and shows no significant adverse effects compared to placebo, making it a preferred choice in managing IBS symptoms .
- Efficacy : Meta-analysis results indicate that mebeverine has a pooled relative risk (RR) of 1.13 for clinical improvement in IBS patients, with significant improvements noted in abdominal pain relief .
- Dosage : Common dosages range from 135 mg to 270 mg, with studies showing that higher doses do not significantly enhance efficacy over lower doses .
Dysmenorrhea
Mebeverine has also been studied for its effectiveness in treating primary dysmenorrhea. A double-blind crossover study demonstrated that mebeverine significantly reduced pain severity compared to placebo, indicating its potential as an effective treatment for menstrual pain .
- Study Details : The study involved 64 females who reported pain during menstrual cycles, with mebeverine showing superior results to both placebo and mefenamic acid .
Pharmacokinetics and Metabolism
Mebeverine acid's pharmacokinetic profile is essential for understanding its therapeutic effects. Research indicates that mebeverine undergoes rapid metabolism, becoming unstable in biological fluids but stable in aqueous solutions. This instability can complicate therapeutic monitoring and necessitates timely analysis post-administration .
- Metabolic Pathways : Mebeverine is metabolized into mebeverine-alcohol and veratric acid, which can lead to false-positive results in drug screening tests .
Comparative Efficacy
A comparative analysis of mebeverine against other treatments for IBS has shown it to be more effective than placebo. However, studies suggest that while it is beneficial for abdominal pain relief, its overall efficacy may not surpass that of some newer agents like alosetron in specific patient populations .
Case Study 1: Efficacy in IBS Management
- Population : 555 patients across eight randomized trials.
- Findings : Mebeverine significantly improved symptoms in patients with diarrhea-predominant IBS without increasing the incidence of adverse effects .
Case Study 2: Impact on Abdominal Distension
作用机制
美贝维林酸通过直接作用于胃肠道平滑肌发挥其作用。据信它是通过多种机制起作用的,包括:
离子通道调节: 降低离子通道的渗透性。
去甲肾上腺素再摄取阻滞: 抑制去甲肾上腺素的再摄取。
局部麻醉作用: 对平滑肌产生局部麻醉作用。
毒蕈碱受体相互作用: 与毒蕈碱受体弱相互作用.
类似化合物:
罂粟碱: 另一种用于治疗平滑肌痉挛的解痉药。
维拉帕米: 一种具有类似肌肉松弛特性的钙通道阻滞剂。
二环胺: 一种用于治疗 IBS 的抗胆碱药.
独特性: 美贝维林酸在胃肠道平滑肌上的特异性作用,没有全身性抗胆碱能副作用,这是它独一无二的。 这使得它特别适合患有前列腺肥大和青光眼等疾病的患者,在这些疾病中,抗胆碱能作用是不希望的 .
相似化合物的比较
Papaverine: Another antispasmodic drug used to treat smooth muscle spasms.
Verapamil: A calcium channel blocker with similar muscle-relaxing properties.
Dicyclomine: An anticholinergic used to treat IBS.
Uniqueness: Mebeverine acid is unique in its specific action on the smooth muscle of the gastrointestinal tract without systemic anticholinergic side effects. This makes it particularly suitable for patients with conditions like prostatic hypertrophy and glaucoma, where anticholinergic effects are undesirable .
生物活性
Mebeverine acid, the active metabolite of the antispasmodic drug mebeverine, is primarily utilized in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and metabolic pathways.
Pharmacological Profile
Mebeverine exhibits spasmolytic properties, which are critical for alleviating gastrointestinal spasms. The compound acts as a selective antagonist to muscarinic receptors in smooth muscle tissues, leading to relaxation and reduced motility in the gastrointestinal tract.
- Muscarinic Receptor Interaction : Mebeverine blocks the action of acetylcholine at muscarinic receptors, thus inhibiting smooth muscle contraction .
- Calcium Channel Modulation : Recent studies indicate that mebeverine may also affect calcium ion channels, modulating calcium influx and further contributing to its antispasmodic effects .
Metabolism and Bioavailability
Mebeverine undergoes rapid hydrolysis in vivo, primarily converting to veratric acid and other metabolites. This first-pass metabolism significantly affects its bioavailability:
- First-Pass Metabolism : Following oral administration, mebeverine is extensively metabolized, resulting in negligible plasma concentrations of the parent compound but significant levels of veratric acid (mean peak concentration of 13.5 µg/mL) within 40-80 minutes post-administration .
- Stability : Mebeverine is unstable in biological fluids containing esterase, complicating its detection and analysis in clinical settings .
Clinical Efficacy
Numerous clinical trials have evaluated the effectiveness of mebeverine in managing symptoms associated with IBS and dysmenorrhea.
Case Studies and Clinical Trials
- Dysmenorrhea Study :
- Irritable Bowel Syndrome :
Research Findings
Recent research highlights the potential for novel derivatives of mebeverine that may enhance its therapeutic profile:
- Novel Derivatives : Studies have synthesized new mebeverine analogs showing improved spasmolytic activity and anti-inflammatory effects through interactions with interleukin-β and albumin .
- In Vitro Studies : Investigations into antimicrobial and cytotoxic activities suggest that certain mebeverine precursors may possess additional therapeutic benefits beyond their antispasmodic properties .
Data Tables
Study | Population | Intervention | Outcome | |
---|---|---|---|---|
Dysmenorrhea Study | 64 women | Mebeverine vs. Placebo | Significant reduction in pain severity (p < 0.01) | Mebeverine effective for dysmenorrhea relief |
IBS Trial | Children with IBS | Mebeverine over 12 weeks | Expected 65% success rate in pain reduction | Promising results for pediatric IBS management |
属性
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608658 | |
Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475203-77-1 | |
Record name | 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。